BenchChemオンラインストアへようこそ!

TMP195

HDAC selectivity epigenetic inhibitor class IIa HDAC

TMP195 delivers definitive class IIa HDAC inhibition with >100-fold selectivity over class I/IIb HDACs (IC50 >10 μM), eliminating off-target confounding inherent to pan-HDAC inhibitors. Its unique intra-class selectivity (HDAC9 Ki=15 nM vs HDAC4 Ki=59 nM) and TFMO moiety enabling 18F-PET imaging are not replicated by TMP269 or LMK-235. In MMTV-PyMT models, TMP195 reduces pulmonary metastases by ~60% via macrophage repolarization without direct tumor cell killing—ensuring clean mechanistic interpretation. Ideal for tumor immunology, inflammation, and translational imaging applications.

Molecular Formula C23H19F3N4O3
Molecular Weight 456.4 g/mol
Cat. No. B611408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMP195
SynonymsTMP195;  TMP-195;  TMP 195.
Molecular FormulaC23H19F3N4O3
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=COC(=N3)C4=CC=CC=C4
InChIInChI=1S/C23H19F3N4O3/c1-22(2,17-12-32-20(28-17)14-7-4-3-5-8-14)13-27-19(31)16-10-6-9-15(11-16)18-29-21(33-30-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31)
InChIKeyQTCSXAUJBQZZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TMP195 Chemical Properties and HDAC Inhibitor Classification for Research Procurement


TMP195 (TFMO 2, CAS 1314891-22-9) is a trifluoromethyloxadiazole (TFMO)-containing small molecule classified as a selective class IIa histone deacetylase (HDAC) inhibitor. Its molecular formula is C23H19F3N4O3 with a molecular weight of 456.42 . The compound demonstrates inhibition constants (Ki) of 59 nM (HDAC4), 60 nM (HDAC5), 26 nM (HDAC7), and 15 nM (HDAC9), and is >100-fold selective over class I and class IIb HDACs (IC50 >10 μM) . TMP195 has been profiled as a clinical candidate and has been validated in multiple disease models including oncology, inflammation, and cardiovascular research [1].

TMP195 Specificity: Why Generic HDAC Inhibitor Substitution Fails in Research Applications


Substitution of TMP195 with alternative class IIa HDAC inhibitors or pan-HDAC inhibitors introduces confounding variables that compromise experimental reproducibility. TMP195 displays a distinct isoform selectivity profile (HDAC9 IC50 = 15 nM versus HDAC4 IC50 = 59 nM, representing approximately 4-fold intra-class differentiation) that is not replicated by analogs such as TMP269 (HDAC9 IC50 = 23 nM; HDAC4 IC50 = 157 nM) or LMK-235 (preferential HDAC4/5 activity without equivalent HDAC7/9 coverage) . More critically, TMP195 demonstrates >100-fold selectivity over class I and class IIb HDACs (IC50 >10 μM), a discrimination window that eliminates confounding off-target effects inherent to less selective alternatives [1]. In functional assays, TMP195 uniquely modulates the tumor microenvironment through macrophage phenotype switching without direct tumor cell cytotoxicity—a mechanism not shared by pan-HDAC inhibitors such as vorinostat (SAHA) [2].

TMP195 Quantitative Differentiation Evidence: Comparative Selectivity, Functional Activity, and Process Scalability


TMP195 Isoform Selectivity: HDAC9 vs HDAC4 Differential Inhibition Compared to TMP269

TMP195 exhibits a distinctive intra-class IIa selectivity gradient, with HDAC9 inhibition approximately 4-fold more potent than HDAC4 (Ki: 15 nM vs 59 nM). This selectivity profile is quantitatively distinct from the closest analog TMP269, which shows a narrower HDAC9-to-HDAC4 potency ratio (IC50: 23 nM vs 157 nM, representing approximately 6.8-fold difference but with substantially weaker absolute HDAC4 potency) . The differential HDAC4 engagement has functional implications, as HDAC4 is implicated in distinct signaling pathways (e.g., neuronal survival, muscle differentiation) relative to HDAC9 (immune regulation, vascular inflammation) [1].

HDAC selectivity epigenetic inhibitor class IIa HDAC

TMP195 Class I/IIb HDAC Selectivity: >100-Fold Discrimination Versus NT160's Broader Inhibition Profile

TMP195 demonstrates >100-fold selectivity over class I and class IIb HDACs, with IC50 values >10 μM against non-class IIa isoforms. In direct fluorogenic assay comparison, TMP195 shows IC50 >5000 nM against other HDACs (class I/IIb), representing a >2083-fold selectivity window relative to its HDAC9 IC50 of 2.4 nM in the same assay system [1]. In contrast, the investigational analog NT160 displays measurable class I HDAC inhibition with IC50 values ranging from 600-900 nM (approximately 600- to 1000-fold less selective than TMP195 for class IIa over class I targets), and exhibits residual inhibition of other HDACs at concentrations as low as 231 nM [1].

HDAC selectivity window off-target activity class I HDAC

TMP195 HDAC6 and HDAC8 Discrimination: 796-Fold and 195-Fold Selectivity Margins Quantified

TMP195 demonstrates quantitatively defined selectivity against HDAC6 (class IIb) and HDAC8 (class I), with IC50 values of 47,800 nM (HDAC6) and 11,700 nM (HDAC8) [1]. Relative to its HDAC9 IC50 of 9 nM, this represents a 5,311-fold selectivity window against HDAC6 and 1,300-fold window against HDAC8. Using HDAC4 IC50 (111 nM) as reference, the selectivity margins are 431-fold (HDAC6) and 105-fold (HDAC8) [1]. These discrimination ratios are substantially higher than those reported for alternative class IIa HDAC inhibitors; for instance, the HDAC6-selective inhibitor Rocilinostat (ACY-1215) displays only >10-fold selectivity for HDAC6 over class I HDACs, with measurable activity against HDAC8 [2].

HDAC6 selectivity HDAC8 selectivity class IIb HDAC

TMP195 Multigram Synthesis Optimization: 45% Overall Yield vs Literature 9% for Preclinical Procurement

The optimized synthetic process for TMP195 achieves an overall yield of 45%, representing a 5-fold improvement over the literature-reported yield of 9% [1]. This process optimization includes: reduction of total reaction time from 40 hours to ≤19 hours; consolidation of post-reaction column chromatography from five separate purifications to a single operation; solvent-free synthesis of the key intermediate 4-(chloromethyl)-2-phenyloxazole; and replacement of hazardous cyanide reagents with non-toxic alternatives [1]. The process has been validated at 10-gram scale (calculated from benzamide starting material) and demonstrates robust reproducibility suitable for preclinical and early clinical supply [1].

synthetic process multigram scale clinical candidate

TMP195 Tumor Microenvironment Modulation: 60% Pulmonary Metastasis Reduction Without Direct Tumor Cytotoxicity

In a macrophage-dependent autochthonous mouse model of breast cancer (MMTV-PyMT), in vivo TMP195 treatment (50 mg/kg daily, intraperitoneal) reduced pulmonary metastases by approximately 60% relative to vehicle control [1]. Critically, TMP195 exerted no direct cytotoxicity against tumor cells in vitro, confirming that the anti-tumor effect is mediated entirely through macrophage phenotype modulation within the tumor microenvironment [1]. Mechanistically, TMP195 induced recruitment and differentiation of highly phagocytic macrophages, increasing tumor-associated macrophage phagocytic activity by approximately 3-fold [1]. This functional profile contrasts with pan-HDAC inhibitors such as vorinostat, which induce direct tumor cell apoptosis and broader transcriptional dysregulation .

tumor microenvironment macrophage polarization metastasis reduction

TMP195 PET Imaging Capability: 18F-Labeled Radiosynthesis Enables In Vivo Biodistribution Quantification

TMP195 contains a 5-trifluoromethyl-1,2,4-oxadiazole (TFMO) moiety that enables late-stage 18F-radiolabeling for positron emission tomography (PET) imaging applications. The radiosynthesis of [18F]TMP195 has been validated and achieves significant tumor tissue accumulation compared to adjacent non-tumor tissue in pancreatic cancer models, enabling non-invasive quantification of class IIa HDAC target engagement and biodistribution [1][2]. This radiochemical capability is not available for most alternative class IIa HDAC inhibitors, including TMP269, LMK-235, and MC1568, which lack the TFMO moiety required for efficient 18F incorporation under mild conditions [3].

PET imaging radiosynthesis biodistribution

TMP195 Optimal Research Applications: Tumor Immunology, PET Imaging, and Selective HDAC Profiling


Tumor Microenvironment and Macrophage Polarization Studies Requiring Absence of Direct Cytotoxicity

TMP195 is optimally deployed in tumor immunology studies investigating macrophage-mediated anti-tumor mechanisms, particularly where direct tumor cell cytotoxicity would confound interpretation. The compound reduces pulmonary metastases by approximately 60% in the MMTV-PyMT breast cancer model through macrophage phenotype modulation without any direct tumor cell killing [1]. This clean mechanistic separation enables unambiguous attribution of observed effects to immune cell reprogramming rather than combined direct and indirect mechanisms typical of pan-HDAC inhibitors.

Class IIa HDAC Target Validation Studies Requiring >100-Fold Class I/IIb Selectivity

TMP195 is the preferred tool compound for studies requiring definitive attribution of biological phenotypes to class IIa HDAC inhibition. With IC50 >10 μM against class I and class IIb HDACs (>100-fold selectivity) and >5000 nM in fluorogenic assays (>2083-fold selectivity vs HDAC9), TMP195 eliminates confounding off-target effects that compromise data interpretation with less selective alternatives such as NT160 (which shows measurable class I inhibition at sub-micromolar concentrations) [2].

PET Imaging-Based Pharmacokinetic and Target Engagement Studies

The TFMO moiety in TMP195 enables validated 18F-radiolabeling for PET imaging applications, allowing non-invasive quantification of biodistribution, tumor accumulation, and target engagement in vivo. [18F]TMP195 shows significant tumor-to-non-tumor tissue accumulation differential in pancreatic cancer models [3][4]. This capability is unavailable for alternative class IIa HDAC inhibitors lacking the TFMO structural feature, making TMP195 essential for translational imaging studies.

Sepsis-Associated Acute Kidney Injury and Inflammation Models Requiring Targeted HDAC9 Modulation

TMP195 demonstrates renoprotective effects in lipopolysaccharide-induced acute kidney injury models by mitigating renal tubular cell apoptosis and inflammation, avoiding the unintended adverse effects associated with pan-HDAC inhibitors [5]. The compound's balanced class IIa inhibition profile (HDAC4/5/7/9 Ki range: 15-60 nM) provides comprehensive pathway coverage while maintaining the selectivity window necessary to distinguish class IIa-specific effects from broader HDAC inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMP195

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.